Cas no 1547048-38-3 (3-(Oxetan-3-yl)benzoic acid)
3-(Oxetan-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Oxetan-3-yl)benzoic acid
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- MDL: MFCD26521368
- Inchi: 1S/C10H10O3/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
- InChI Key: MDEZDCOTLUXCNI-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC=C(C(=O)O)C=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 1.7
- Topological Polar Surface Area: 46.5
3-(Oxetan-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11531-5g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 5g |
$4200 | 2023-09-07 | |
| Chemenu | CM285879-1g |
3-(Oxetan-3-yl)benzoic acid |
1547048-38-3 | 95+% | 1g |
$1395 | 2021-06-09 | |
| Chemenu | CM285879-1g |
3-(Oxetan-3-yl)benzoic acid |
1547048-38-3 | 95%+ | 1g |
$1479 | 2023-03-07 | |
| Enamine | EN300-1602596-0.05g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 0.05g |
$252.0 | 2023-06-04 | |
| Enamine | EN300-1602596-0.1g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 0.1g |
$376.0 | 2023-06-04 | |
| Enamine | EN300-1602596-0.25g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 0.25g |
$538.0 | 2023-06-04 | |
| Enamine | EN300-1602596-0.5g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 0.5g |
$847.0 | 2023-06-04 | |
| Enamine | EN300-1602596-1.0g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-1602596-2.5g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 2.5g |
$2127.0 | 2023-06-04 | |
| Enamine | EN300-1602596-5.0g |
3-(oxetan-3-yl)benzoic acid |
1547048-38-3 | 95% | 5g |
$3147.0 | 2023-06-04 |
3-(Oxetan-3-yl)benzoic acid Suppliers
3-(Oxetan-3-yl)benzoic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-(Oxetan-3-yl)benzoic acid
Research Briefing on 3-(Oxetan-3-yl)benzoic acid (CAS: 1547048-38-3) in Chemical Biology and Pharmaceutical Applications
3-(Oxetan-3-yl)benzoic acid (CAS: 1547048-38-3) has emerged as a promising scaffold in medicinal chemistry due to its unique oxetane ring structure, which enhances metabolic stability and improves physicochemical properties. Recent studies have highlighted its potential as a versatile building block for drug discovery, particularly in the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). This briefing synthesizes the latest research findings on this compound, focusing on its synthetic applications, biological activities, and therapeutic potential.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of 3-(Oxetan-3-yl)benzoic acid as a key intermediate in the synthesis of novel BTK (Bruton's tyrosine kinase) inhibitors. The oxetane moiety was found to significantly improve solubility (2.5-fold increase in PBS buffer) while maintaining nanomolar potency (IC50 = 3.2 nM) against BTK. Molecular docking studies revealed that the oxetane ring forms critical hydrogen bonds with Thr474 in the ATP-binding pocket, explaining the enhanced binding affinity.
In the field of targeted protein degradation, researchers at Scripps Research Institute recently reported (2024, ACS Chemical Biology) the development of heterobifunctional degraders using 3-(Oxetan-3-yl)benzoic acid as the E3 ligase-recruiting moiety. The compound's optimal linker length (12-14 atoms) and polarity profile enabled efficient degradation of previously "undruggable" targets, including STAT3 (DC50 = 50 nM) and KRASG12D (DC50 = 120 nM). Notably, these degraders showed improved pharmacokinetic properties compared to analogous compounds with different warheads.
Recent synthetic advances have expanded access to 3-(Oxetan-3-yl)benzoic acid derivatives. A 2024 Organic Letters publication described a photocatalytic decarboxylative coupling protocol that enables late-stage functionalization of the benzoic acid core with various heterocycles (yields 65-89%). This methodology has been successfully applied to create a library of 48 analogs for structure-activity relationship studies against CDK9, with several compounds showing >100-fold selectivity over other CDK family members.
The compound's safety profile has been evaluated in recent preclinical studies. A 2023 toxicology assessment in Chemical Research in Toxicology reported favorable results: no significant CYP450 inhibition (IC50 > 50 μM for major isoforms), minimal hERG channel binding (IC50 = 32 μM), and good stability in human hepatocytes (t1/2 = 4.7 hours). These properties make it an attractive candidate for further development, with two derivatives currently in IND-enabling studies for oncology indications.
Future research directions include exploration of the compound's potential in covalent inhibitor design (through modification of the carboxylic acid group) and its application in antibody-drug conjugates (ADCs). Preliminary data presented at the 2024 AACR Annual Meeting showed promising payload-linker stability (98% intact after 7 days in plasma) and potent cytotoxic activity (IC50 = 0.8 nM in HER2+ cell lines) when conjugated to trastuzumab derivatives.
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